molecular formula C28H29N3O2S B2562772 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 851715-01-0

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2562772
CAS No.: 851715-01-0
M. Wt: 471.62
InChI Key: JGNINZGIXSMGRA-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound with potential applications in various scientific fields including chemistry, biology, and medicine. Its structure includes an indole ring, a thioether linkage, and a benzamide group, indicating a molecule with significant functional diversity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Indole Intermediate: : The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde under acidic conditions.

  • Formation of Thioether Linkage: : The indole intermediate is reacted with a thiol under nucleophilic substitution conditions to form the thioether linkage.

  • Coupling with Benzamide: : Finally, the compound is synthesized by coupling the indole-thioether intermediate with a benzamide derivative through amide bond formation, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Large-scale production may involve optimized versions of the above reactions, focusing on maximizing yield and purity while minimizing cost and environmental impact. Key steps might include:

  • Continuous flow chemistry for improved reaction control and scalability.

  • Use of solid-phase synthesis for easier purification processes.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The carbonyl group in the benzamide can be reduced to a corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The indole ring can participate in electrophilic aromatic substitution, reacting with reagents such as nitric acid or sulfonyl chlorides.

Common Reagents and Conditions

  • Oxidation: : m-CPBA, hydrogen peroxide.

  • Reduction: : LiAlH4, sodium borohydride (NaBH4).

  • Substitution: : Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

  • Sulfoxides and sulfones from oxidation.

  • Amines from reduction.

  • Various substituted derivatives on the indole ring from substitution reactions.

Scientific Research Applications

Chemistry

  • As a building block in organic synthesis for developing more complex molecules.

  • Used in studying reaction mechanisms involving indole and thioether functionalities.

Biology

  • Potential as a biochemical probe for studying protein-ligand interactions.

  • Investigated for its effects on cellular pathways due to the presence of the indole ring, which is common in many biologically active compounds.

Medicine

  • Explored for anticancer, antimicrobial, and anti-inflammatory properties.

  • The benzamide group is known for its presence in various pharmacologically active compounds, enhancing the medicinal potential of this compound.

Industry

  • Used in material science for the development of new polymers and coatings.

  • Application in dye synthesis due to the chromophoric properties of the indole ring.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylbenzamide: : Lacks the indole and thioether, providing a simpler structure but similar core functionality.

  • Benzothiazoles: : Contain a similar sulfur linkage and aromatic system, often used in medicinal chemistry.

  • Indole-3-acetic acid: : A simpler indole compound used in plant biology, lacking the complex benzamide structure.

Uniqueness

  • The combination of an indole ring, thioether linkage, and benzamide group in one molecule provides a unique structure not commonly found in other compounds.

  • This structural complexity may lead to unique biological activities and synthetic versatility, setting it apart from more conventional compounds.

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2S/c1-20-14-21(2)16-23(15-20)28(33)29-12-13-31-18-26(24-10-6-7-11-25(24)31)34-19-27(32)30-17-22-8-4-3-5-9-22/h3-11,14-16,18H,12-13,17,19H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNINZGIXSMGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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